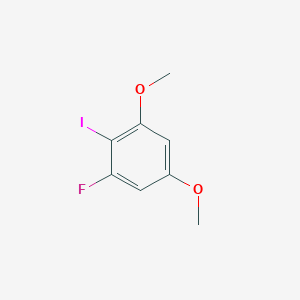

1,5-Dimethoxy-3-fluoro-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dimethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with methoxy, fluoro, and iodo groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-3-fluoro-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethoxy-3-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as in the formation of Grignard reagents.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Grignard Reagents: Phenylmagnesium iodide can be formed from this compound using magnesium.

Electrophilic Substitution: Reactions involving electrophiles like bromine or chlorine can lead to further substitution on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the formation of Grignard reagents can lead to the synthesis of various organic compounds through subsequent reactions with electrophiles.

Applications De Recherche Scientifique

1,5-Dimethoxy-3-fluoro-2-iodobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluoro and iodo groups influences the reactivity of the benzene ring, making it more susceptible to attack by electrophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Fluoro-2-iodobenzene: Similar structure but lacks the methoxy groups.

1,3-Dibromo-5-fluoro-2-iodobenzene: Contains bromine instead of methoxy groups.

Uniqueness

1,5-Dimethoxy-3-fluoro-2-iodobenzene is unique due to the combination of methoxy, fluoro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Activité Biologique

1,5-Dimethoxy-3-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups, a fluorine atom, and an iodine atom. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, enhancing the compound's reactivity in biological systems.

- Oxidation and Reduction Reactions : The compound can undergo redox reactions, potentially leading to the formation of active metabolites that exert biological effects.

These reactions suggest that the compound may interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that halogenated benzene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

A table summarizing the cytotoxicity data against different cancer cell lines is presented below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD |

| Related Compound A | A549 (lung cancer) | 15.4 |

| Related Compound B | HeLa (cervical cancer) | 22.3 |

Note : TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.

Antimalarial Activity

In related studies on halogenated compounds, it was found that certain derivatives exhibited promising antimalarial activity against Plasmodium falciparum. For example:

| Compound | Strain | IC50 (μM) |

|---|---|---|

| This compound | 3D7 (chloroquine sensitive) | TBD |

| Compound C | Dd2 (chloroquine resistant) | 0.9 |

These findings suggest that structural modifications of benzene derivatives can lead to enhanced biological activity against malaria parasites.

Study on Anticancer Effects

A recent publication evaluated the effects of various substituted benzene derivatives on MDA-MB-231 cells. The study demonstrated that specific substitutions could enhance cytotoxicity through apoptosis induction pathways. Mechanistic studies revealed that compounds with electron-donating groups exhibited improved activity by modulating cell cycle regulators such as CDK2 and cyclin A2.

Study on Antimalarial Activity

Another study investigated the antiplasmodial properties of related compounds. It reported significant growth inhibition of P. falciparum with observed morphological changes in treated parasites. The study highlighted the importance of structural diversity in developing new antimalarial agents.

Propriétés

Formule moléculaire |

C8H8FIO2 |

|---|---|

Poids moléculaire |

282.05 g/mol |

Nom IUPAC |

1-fluoro-2-iodo-3,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8FIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |

Clé InChI |

JISXCSMPZALLDJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C(=C1)F)I)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.